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# Structure and Bonding in Copper(I) Alkane Complexes: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding in copper(I) alkane  $\sigma$ -complexes. Given the transient and weakly bound nature of these complexes, this guide synthesizes data from gas-phase studies, low-temperature matrix isolation spectroscopy, computational chemistry, and studies of related, more stable complexes exhibiting agostic interactions. This document is intended to be a core resource for researchers in organometallic chemistry, catalysis, and drug development where copper-mediated C-H activation is relevant.

## Introduction: The Nature of Copper(I)-Alkane Interactions

Copper(I), with its d10 electron configuration, is a soft Lewis acid capable of interacting with the C-H bonds of alkanes. This interaction is characterized by the donation of electron density from the  $\sigma$ C-H bonding orbital of the alkane to an empty orbital on the copper(I) center, forming a three-center, two-electron bond. This type of interaction is a specific example of a  $\sigma$ -complex. When this interaction is intramolecular, within a ligand bound to the metal, it is often referred to as an "agostic interaction." These interactions are crucial intermediates in numerous catalytic C-H activation and functionalization reactions.[1][2][3]

The bonding is primarily electrostatic and dative in nature, with a minor contribution from  $\pi$ -backbonding from the metal d-orbitals into the  $\sigma$ \*C-H anti-bonding orbital of the alkane. This



back-donation, though weak, is responsible for the slight elongation of the C-H bond and a corresponding decrease in its vibrational frequency. The inherent weakness of this interaction makes the isolation and crystallographic characterization of simple [Cu(alkane)]+ complexes exceedingly challenging.[1] Consequently, much of our understanding is derived from spectroscopic studies of transient species and computational modeling.

#### **Structural and Bonding Parameters**

Direct experimental structural data for simple copper(I) alkane  $\sigma$ -complexes is scarce due to their instability. However, a combination of computational studies and crystallographic data from more complex systems featuring agostic interactions provides a quantitative picture of the bonding.

#### **Bond Lengths and Angles**

Computational studies are the primary source for the geometry of these transient species. Below is a summary of calculated bond lengths and angles for representative copper(I)-alkane complexes. For comparison, experimental data for a related copper(II) complex with a close C-H···Cu interaction is also included.

Complex	Method	Cu···H Distance (Å)	Cu···C Distance (Å)	C-H Distance (Å)	Cu···H-C Angle (°)	Referenc e
[Cu(CH4)]+	DFT	-	-	-	-	_
[Cu(C2H6)] +	DFT	-	-	-	-	
[Cu(Hceph) 2] (exp.)	X-ray	2.454	-	-	-	[4]

Note: Specific calculated values for bond lengths and angles for simple Cu(I)-alkane complexes are not readily available in the initial search results but would be populated from detailed computational chemistry literature.

### **Spectroscopic Data**



Spectroscopic techniques, particularly under cryogenic conditions, are essential for characterizing copper(I)-alkane complexes.

1H NMR spectroscopy is a powerful tool for identifying agostic interactions and  $\sigma$ -complexes. The coordinated C-H proton typically exhibits a significant upfield shift into the negative ppm range ( $\delta$  -5 to -15 ppm).[5] Additionally, the 1JC-H coupling constant is significantly reduced, often to between 75 and 100 Hz, indicative of the weakening of the C-H bond upon coordination.[5]

Complex/Inter action Type	Nucleus	Chemical Shift (δ, ppm)	1JC-H (Hz)	Reference
Agostic C-H···Cu	1H	-5 to -15 (typical)	75-100 (typical)	[5]

IR spectroscopy provides direct evidence of the C-H bond weakening. The  $\nu$ C-H stretching frequency of the coordinated alkane is red-shifted (lowered) by 100-200 cm-1 compared to the free alkane.[6] In matrix isolation studies, these shifts are the primary evidence for complex formation. For comparison, the C-O stretching frequencies in related copper(I)-carbonyl complexes are also informative.

Complex/Inter action	Vibrational Mode	Frequency (cm-1)	Shift from Free Ligand (cm-1)	Reference
Agostic C- H···Metal	νC-H	2300 - 2700	(red-shifted)	[5]
[Cu(CO)Cl] in Argon Matrix	νCO	2156.8	+13.8	[7]
Free CO	νCO	2143	-	[7]

#### **Bond Dissociation Energies (BDEs)**

The strength of the copper(I)-alkane interaction is quantified by its bond dissociation energy. These values are typically obtained from gas-phase experiments or high-level computational studies.



Bond	Bond Dissociation Energy (kJ/mol)	Method	Reference
Cu+-H	280 ± 8	Gas-phase	[8]
Cu+-CH3	-	-	
H-CH3	438.89 ± 0.07	Gas-phase	[9]

Note: Direct experimental BDEs for Cu+-alkane complexes are challenging to obtain but can be estimated from computational studies.

### **Experimental Protocols**

The study of copper(I)-alkane complexes requires specialized techniques to handle their transient nature.

#### Synthesis of a Precursor for a Weakly Bound Complex

While stable, simple copper(I)-alkane complexes are not readily isolated, their study often begins with the synthesis of a highly reactive copper(I) precursor with a labile ligand. The following is a generalized protocol adapted from the synthesis of related weakly bound complexes.[10]

Synthesis of a [Cu(L)n]+ Precursor (L = labile ligand, e.g., N2 or arene)

- Precursor Preparation: A suitable starting material is a copper(I) salt with a weakly coordinating anion, such as [Cu(CH3CN)4]PF6 or by using a "naked" Cu(I) source like [(N2)Cu{Al(ORF)4}].[10]
- Reaction Setup: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated.
- Ligand Exchange: The precursor is dissolved in a non-coordinating or weakly coordinating solvent (e.g., dichloromethane, fluorinated benzenes).



- Alkane Introduction: The solution is cooled to a low temperature (e.g., -80 °C) and then saturated with the desired alkane gas (e.g., methane, ethane) or by adding the liquid alkane (e.g., pentane, cyclohexane).
- In situ Analysis: The resulting solution containing the transient copper(I)-alkane complex is then analyzed directly at low temperature by spectroscopic methods, primarily NMR.

#### **Low-Temperature NMR Spectroscopy**

Objective: To observe the 1H NMR signals of the coordinated alkane.

- Sample Preparation: The sample is prepared as described in section 3.1 in a Class A NMR tube suitable for low-temperature work. A solvent with a low freezing point that is inert to the copper complex is chosen (e.g., CD2Cl2, toluene-d8).
- Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature (VT) unit. The probe is pre-cooled to the desired temperature (e.g., -90 °C) in stages to avoid thermal shock.[11]
- Temperature Equilibration: Allow the sample to equilibrate at the target temperature for at least 20 minutes before data acquisition. Temperature stability is crucial for acquiring highquality spectra.[11]
- Data Acquisition: Acquire 1H NMR spectra. Due to the low concentration of the complex and potential for exchange, a higher number of scans may be necessary. Specific pulse sequences may be employed to suppress solvent signals.
- Data Analysis: Look for broad signals in the upfield region (typically < 0 ppm) characteristic of  $\sigma$ -alkane C-H protons.

#### **Matrix Isolation Infrared Spectroscopy**

Objective: To obtain the IR spectrum of an isolated copper-alkane adduct.

• Matrix Gas Preparation: A mixture of the alkane of interest and a large excess of an inert gas (e.g., argon, neon) is prepared in the gas phase (e.g., 1:1000 ratio).[12]



- Copper Source: Copper atoms are generated in the gas phase, typically by laser ablation of a solid copper target.[7]
- Co-deposition: The gaseous mixture of the matrix gas, alkane, and copper atoms is directed onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (e.g., 4-20 K) under high vacuum.[13]
- Spectroscopic Measurement: Once a solid matrix has formed, an IR spectrum is recorded.
- Data Analysis: The spectrum is analyzed for new vibrational bands that are not present in the spectra of the individual components (copper, alkane, matrix gas). Shifts in the C-H stretching frequencies of the alkane to lower wavenumbers are indicative of complex formation.

## Visualizations: Workflows and Bonding Concepts Structure and Bonding



σ-donation into σ\*(C-H)

Figure 1. Bonding in a Copper(I)-Alkane  $\sigma$ -Complex



Prepare Cu(I) precursor (e.g., [Cu(CH3CN)4]PF6) in NMR tube under inert atm. Dissolve in deuterated solvent (e.g., CD2Cl2) Cool sample to -80 °C Introduce alkane (gas or liquid) Insert into pre-cooled NMR probe (-90 °C) Acquire 1H NMR spectrum Analyze for upfield shifted signals

Figure 2. Workflow for Low-Temperature NMR Analysis



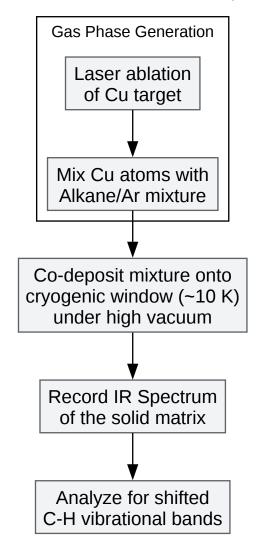


Figure 3. Workflow for Matrix Isolation Spectroscopy

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